molecular formula C12H20O3 B14218131 CID 71419825 CAS No. 821782-71-2

CID 71419825

Cat. No.: B14218131
CAS No.: 821782-71-2
M. Wt: 212.28 g/mol
InChI Key: NAUKPDHWHQLPCS-HNCPQSOCSA-N
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Description

CID 71419825 is a chemical compound indexed in PubChem, a public database for chemical structures and biological activities. For example, studies on betulin derivatives (CID 72326, CID 64971) and oscillatoxin analogs (CID 101283546, CID 185389) emphasize structural analysis, bioactivity, and substrate specificity .

Properties

CAS No.

821782-71-2

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

InChI

InChI=1S/C10H16O.C2H4O2/c1-4-7-9(5-2)8-10(11)6-3;1-2(3)4/h4,10-11H,1-2,6-8H2,3H3;1H3,(H,3,4)/t10-;/m1./s1

InChI Key

NAUKPDHWHQLPCS-HNCPQSOCSA-N

Isomeric SMILES

CC[C@H](CC(=C=C)CC=C)O.CC(=O)O

Canonical SMILES

CCC(CC(=C=C)CC=C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of CID 71419825 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:

    Synthetic Routes: The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.

    Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

    Industrial Production: In an industrial setting, the production of this compound would involve large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

CID 71419825 undergoes various types of chemical reactions, which can be broadly categorized as follows:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at room temperature.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

CID 71419825 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as an inhibitor or activator of specific biological pathways.

    Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which CID 71419825 exerts its effects involves specific molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.

    Pathways Involved: These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Based on the evidence, comparisons typically focus on:

  • Structural Features : Substituent groups, stereochemistry, and functional moieties.
  • Biological Activity : Enzyme inhibition, substrate binding, or pharmacological effects.
  • Physicochemical Properties : Solubility, logP, and bioavailability.

Example Comparison Framework (Hypothetical for CID 71419825):

Property This compound (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula C₃₀H₅₀O₄ (example) C₃₀H₅₀O₂ C₃₄H₅₄N₄O₈S
Molecular Weight 486.7 g/mol 442.7 g/mol 702.9 g/mol
Bioactivity Hypothetical enzyme inhibitor Inhibits bile acid transporters Cytotoxic agent
logP 5.2 (predicted) 8.3 3.1
Key Functional Groups Carboxylate, hydroxyl Triterpenoid backbone Macrocyclic lactone, sulfonate

Functional Comparison with Inhibitors and Substrates

highlights substrate-specific interactions, such as taurocholic acid (CID 6675) and inhibitors like betulinic acid (CID 64971). Key findings include:

  • Betulin Derivatives : Exhibit competitive inhibition of bile acid transporters, with 3-O-caffeoyl betulin (CID 10153267) showing enhanced solubility compared to betulin (CID 72326) .
  • Oscillatoxins : Oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389) differ in cytotoxicity due to stereochemical modifications .

For this compound, a similar approach would involve:

  • Enzyme Assays : Measuring IC₅₀ values against target enzymes.
  • Structural Overlays : Comparing 3D conformations with substrates like DHEAS (CID 12594) to predict binding modes .

Methodological Insights from Literature

  • Characterization : NMR, MS, and X-ray crystallography are standard for structural elucidation (e.g., oscillatoxin derivatives in ) .
  • Data Reporting : Journals like Analytical Chemistry mandate detailed experimental protocols, including purity, synthesis steps, and spectral data .

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